Technical Monograph: tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Technical Monograph: tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
[1][2]
Executive Summary
tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1341038-53-6) is a critical spirocyclic scaffold used in modern medicinal chemistry.[1][2] As a conformationally restricted piperidine derivative, it serves as a high-value intermediate for designing G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and peptidomimetics.[1][2][3] Its spiro[4.5]decane core offers a unique vector for side-chain attachment, improving metabolic stability and selectivity compared to flexible linear analogues.[1][2][3] This guide details its physicochemical profile, synthetic accessibility, and handling protocols for drug discovery applications.[2][3]
Chemical Identity & Structural Analysis[1][2][3][4]
The compound features a spiro[4.5]decane skeleton where a five-membered pyrrolidine-like ring (containing the hydroxyl group) is fused at a single carbon atom to a six-membered piperidine ring (containing the Boc-protected nitrogen).[1][2][3]
| Property | Detail |
| IUPAC Name | tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
| CAS Number | 1341038-53-6 |
| Molecular Formula | C₁₄H₂₅NO₃ |
| Molecular Weight | 255.35 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(C2)O)CC1 |
| Stereochemistry | Contains a chiral center at C2.[1][2][3] Often supplied as a racemate or separated enantiomers ((S)- or (R)-).[1][2][3][4] |
Structural Significance
The 8-azaspiro[4.5]decane core provides a rigid 3D framework.[1][2][3] The C2-hydroxyl group acts as a versatile handle for further functionalization (e.g., mesylation, oxidation, or Mitsunobu inversion), while the N8-Boc group protects the secondary amine during orthogonal chemical transformations.[2][3]
Physicochemical Profile
The following data aggregates experimental observations and high-confidence calculated values (in silico) typical for this class of carbamates.
| Property | Value / Description | Context |
| Physical State | Solid (Powder or Crystalline) | Typically white to off-white.[1][2][5] |
| Melting Point | 100–145 °C (Range varies by purity/isomer) | Analogous Boc-spiro compounds often melt in this range.[1][2][3] |
| Boiling Point | ~347 °C (Predicted at 760 mmHg) | Decomposes before boiling at atmospheric pressure.[1][2][3] |
| Solubility (Organic) | High | Soluble in DMSO, DCM, MeOH, EtOAc.[1][2][3] |
| Solubility (Aqueous) | Low / Insoluble | Hydrophobic Boc group dominates; LogP ~2.[1][2][3]5. |
| pKa (Hydroxyl) | ~14.5 | Typical secondary alcohol acidity.[1][2][3] |
| LogP | 2.55 (Predicted) | Lipophilic; suitable for membrane permeability assays.[1][2][3] |
| PSA | ~50 Ų | Polar Surface Area (Hydroxyl + Carbamate).[1][2] |
Synthetic Pathways & Reaction Logic[1][2]
The synthesis of this scaffold generally proceeds via the reduction of the corresponding ketone.[2][3] This approach allows for the introduction of chirality if asymmetric reduction catalysts are employed.[1][2][3]
Core Synthesis Workflow (Ketone Reduction)
The precursor, tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate , is reduced using sodium borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH) alternatives (though LAH may reduce the Boc group if not controlled).[1][2][3]
Figure 1: Synthetic logic flow from the ketone precursor to the target alcohol and potential downstream modifications.[1][2][3]
Experimental Protocol: Reduction of Ketone
Note: This is a generalized protocol for Boc-spiro-ketone reduction.
-
Setup: Dissolve 1.0 eq of tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate in anhydrous Methanol (0.1 M concentration).
-
Addition: Cool the solution to 0°C. Portion-wise add 1.2 eq of Sodium Borohydride (NaBH₄) over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes; stain with KMnO₄).[1][2][3]
-
Quench: Quench carefully with saturated aqueous NH₄Cl or water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude alcohol is often pure enough for use; otherwise, purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).[1][2][3]
Spectral Characterization
Researchers should verify the identity of the compound using the following diagnostic signals.
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks
-
δ 1.45 ppm (s, 9H): Characteristic tert-butyl (Boc) singlet.[1][2][3] High intensity.
-
δ 4.3–4.5 ppm (m, 1H): Methine proton at C2 (CH-OH).[1][2][3] Shift varies slightly based on concentration/H-bonding.[1][2]
-
δ 3.3–3.6 ppm (m, 4H): Methylene protons adjacent to Nitrogen in the piperidine ring.[1][2]
-
δ 1.5–1.9 ppm (m, multiplet): Remaining methylene protons of the spiro skeleton.[1][2][3]
Mass Spectrometry (ESI)
Handling, Stability & Safety
This compound is generally stable but requires specific storage conditions to prevent degradation (e.g., Boc-deprotection or oxidation).[1][2][3]
Safety Profile (GHS Classification)
-
Signal Word: Warning
Storage Logic Tree[1][2]
Figure 2: Decision matrix for optimal storage based on physical state upon receipt.
Critical Handling Notes
-
Hygroscopicity: The hydroxyl group can attract moisture.[1][2][3] Store in a desiccator or under inert atmosphere if the form is an oil.[1][2][3]
-
Acid Sensitivity: The Boc group is acid-labile.[1][2][3] Avoid exposure to HCl vapors or acidic silica gel during purification (add 1% Et₃N to eluent if necessary).[1][2][3]
-
Solvent Compatibility: Avoid dissolving in protic solvents (MeOH/EtOH) for long-term storage; DMSO or anhydrous DMF is preferred for stock solutions.[1][2][3]
References
-
Sigma-Aldrich. tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Product Page. Accessed Jan 2026.[1][2] Link
-
PubChem. Compound Summary for CID 22744549 (Related Isomer Context). National Library of Medicine.[1][2][3] Link
-
ChemicalBook. CAS 1341038-53-6 Datasheet. Link
-
ChemScene. Tert-butyl 2-hydroxy-8-azaspiro[4.5]Decane-8-carboxylate Properties. Link
-
European Chemicals Agency (ECHA). C&L Inventory: Hazard Classification for Spiro-Piperidines. Link[1][2][3][7]
Sources
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- 3. tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | C13H24N2O2 | CID 23282900 - PubChem [pubchem.ncbi.nlm.nih.gov]
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